

# Physical and chemical properties of Benzyl p-hydroxyphenyl ketone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925

[Get Quote](#)

## An In-depth Technical Guide to Benzyl p-hydroxyphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Benzyl p-hydroxyphenyl ketone, also known as 4-hydroxydeoxybenzoin, is a chemical compound with significance as a synthetic intermediate in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information is presented to support research and development activities requiring a thorough understanding of this compound.

### Chemical Identity and Physical Properties

Benzyl p-hydroxyphenyl ketone is a solid organic compound. Its identity is established by several unique identifiers and its physical state is characterized by a set of distinct properties.

Identifier/Property	Value	Reference(s)
IUPAC Name	1-(4-hydroxyphenyl)-2-phenylethanone	[1]
Synonyms	4-Hydroxydeoxybenzoin, Benzyl 4-hydroxyphenyl ketone, 4'-Hydroxy-2-phenylacetophenone, p-(Phenylacetyl)phenol	[2]
CAS Number	2491-32-9	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	212.24 g/mol	[1][2]
Appearance	Powder to crystal, white to orange to green in color.	
Melting Point	148-151 °C	[2]
Boiling Point (Predicted)	403.3 ± 20.0 °C	
Density (Predicted)	1.178 ± 0.06 g/cm <sup>3</sup>	
Solubility	Soluble in Methanol.	
pKa (Predicted)	8.12 ± 0.15	

## Chemical Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of Benzyl p-hydroxyphenyl ketone is through the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives. Due to the high reactivity of the hydroxyl group on phenol, which can coordinate with the Lewis acid catalyst, a direct acylation is often low-yielding.[3][4] A more controlled approach involves the protection of the phenolic hydroxyl group, followed by acylation and subsequent deprotection.

## Experimental Protocol: Synthesis via Phenylacetyl Chloride

This protocol outlines a three-step synthesis pathway: (1) Protection of the phenolic hydroxyl group by acetylation, (2) Friedel-Crafts acylation, and (3) Deprotection to yield the final product.

#### Step 1: Acetylation of Phenol to Phenyl Acetate

- To a stirred solution of phenol in a suitable solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine.
- Cool the mixture in an ice bath.
- Slowly add acetyl chloride or acetic anhydride dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous work-up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain phenyl acetate.

#### Step 2: Friedel-Crafts Acylation of Phenyl Acetate

- Dissolve the phenyl acetate in an appropriate anhydrous solvent, such as dichloromethane or nitrobenzene, under an inert atmosphere (e.g., nitrogen or argon).<sup>[4]</sup>
- Cool the solution in an ice bath.
- Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride ( $\text{AlCl}_3$ ), in portions while maintaining the low temperature.<sup>[4]</sup> An excess of the catalyst is often required to promote the reaction.<sup>[3]</sup>
- To this mixture, add a solution of phenylacetyl chloride in the same solvent dropwise.
- After the addition is complete, allow the reaction to proceed at low temperature, followed by stirring at room temperature or gentle heating for several hours.<sup>[4]</sup> Monitor the reaction progress by TLC.

- Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with water and brine, then dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude acylated product, which will likely undergo Fries rearrangement to the desired p-substituted product.[3]

### Step 3: Hydrolysis (Deprotection) to Benzyl p-hydroxyphenyl ketone

- The crude product from the previous step is hydrolyzed by heating with a dilute acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH).
- After hydrolysis is complete, neutralize the solution.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.
- Concentrate the solution under reduced pressure to obtain the crude Benzyl p-hydroxyphenyl ketone.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

## Spectroscopic Properties

The structural features of Benzyl p-hydroxyphenyl ketone can be confirmed through various spectroscopic techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of Benzyl p-hydroxyphenyl ketone is expected to show characteristic absorption bands for its key functional groups.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Description
O-H (Phenol)	3500–3200 (broad)	H-bonded hydroxyl group stretching.[5]
C-H (Aromatic)	3100–3000	Stretching vibrations of C-H bonds on the aromatic rings.[6]
C-H (Aliphatic)	< 3000	Stretching vibrations of C-H bonds in the methylene (-CH <sub>2</sub> -) group.
C=O (Ketone)	~1685-1666	Carbonyl stretching, frequency is lowered due to conjugation with the aromatic ring.[6]
C=C (Aromatic)	1600–1400	Stretching vibrations within the aromatic rings.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

### <sup>1</sup>H NMR:

- **Aromatic Protons:** Multiple signals are expected in the range of  $\delta$  6.8-8.0 ppm. The protons on the p-hydroxyphenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the benzyl group's phenyl ring will also appear in this region.
- **Methylene Protons (-CH<sub>2</sub>-):** A singlet is expected around  $\delta$  4.0-4.3 ppm for the two protons of the methylene group connecting the phenyl ring and the carbonyl group.
- **Phenolic Proton (-OH):** A broad singlet, which is exchangeable with D<sub>2</sub>O, will appear in the spectrum. Its chemical shift can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR:

- Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around  $\delta$  195-200 ppm.
- Aromatic Carbons: Multiple signals will be present in the range of  $\delta$  115-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbons of the benzyl group's phenyl ring.
- Methylene Carbon (-CH<sub>2</sub>-): A signal for the methylene carbon is expected around  $\delta$  45-50 ppm.

## Mass Spectrometry (MS)

In mass spectrometry, Benzyl p-hydroxyphenyl ketone will produce a molecular ion peak ( $[M]^+$ ) corresponding to its molecular weight ( $m/z = 212$ ). The fragmentation pattern is dominated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[7]

Expected Fragmentation Pattern:

- Molecular Ion Peak:  $m/z = 212$
- Major Fragments:
  - $m/z = 121$ : Resulting from the cleavage of the bond between the carbonyl carbon and the methylene group, forming the p-hydroxybenzoyl cation.
  - $m/z = 91$ : Resulting from the cleavage of the same bond, forming the stable benzyl cation, which can rearrange to the tropylium ion. This is often a very prominent peak for benzyl-containing compounds.

## Visualized Workflows and Properties

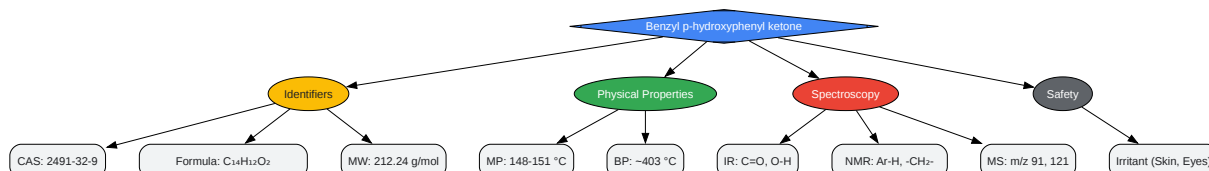
### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Friedel-Crafts synthesis pathway for Benzyl p-hydroxyphenyl ketone.

## Compound Properties Overview



[Click to download full resolution via product page](#)

Caption: Summary of key properties and identifiers for the compound.

## Safety and Handling

Benzyl p-hydroxyphenyl ketone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).  
[2]

Precautionary Measures:

- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wear protective gloves, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If on skin, wash with plenty of water.

- Store in a well-ventilated place and keep the container tightly closed.

This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment (PPE).<sup>[2]</sup>

## Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Benzyl p-hydroxyphenyl ketone. The information on its synthesis, spectroscopic characteristics, and safety precautions is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A clear understanding of these properties is crucial for its effective and safe use in further applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzyl 4-hydroxyphenyl ketone | C<sub>14</sub>H<sub>12</sub>O<sub>2</sub> | CID 75607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-hydroxyphenyl ketone 97 2491-32-9 [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of Benzyl p-hydroxyphenyl ketone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184925#physical-and-chemical-properties-of-benzyl-p-hydroxyphenyl-ketone]

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)